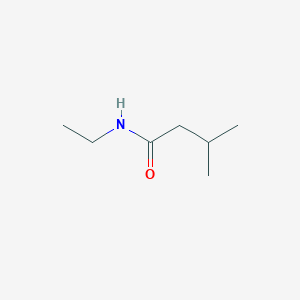
N-ethyl-3-methylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-ethyl-3-methylbutanamide is an organic compound with the molecular formula C7H15NO. It is a derivative of isovaleric acid and is classified as an amide. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
N-ethyl-3-methylbutanamide can be synthesized through the reaction of isovaleric acid with ethylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction conditions generally include:
- Temperature: 0-5°C initially, then gradually increased to room temperature.
- Solvent: Anhydrous dichloromethane or toluene.
- Reaction time: 12-24 hours.
Industrial Production Methods
In industrial settings, this compound can be produced using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction as in the laboratory synthesis but is scaled up and optimized for large-scale production. The use of automated systems and precise control of reaction parameters ensures high efficiency and purity of the final product.
化学反应分析
Types of Reactions
N-ethyl-3-methylbutanamide undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form N-ethyl-isovaleric acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield N-ethyl-isovaleramine using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Various nucleophiles such as amines or alcohols in the presence of a catalyst like palladium on carbon.
Major Products Formed
Oxidation: N-ethyl-isovaleric acid.
Reduction: N-ethyl-isovaleramine.
Substitution: Depending on the nucleophile, products can include this compound derivatives with different functional groups.
科学研究应用
N-ethyl-3-methylbutanamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a model compound for studying amide bond formation and hydrolysis.
Medicine: this compound has been investigated for its potential anticonvulsant and anxiolytic properties.
Industry: It is used in the formulation of pharmaceuticals and as a precursor for the synthesis of other bioactive compounds.
作用机制
N-ethyl-3-methylbutanamide exerts its effects primarily through modulation of the GABA-A receptor. It enhances the inhibitory effects of GABA (gamma-aminobutyric acid) by binding to the receptor and increasing its affinity for GABA. This results in increased chloride ion influx into neurons, leading to hyperpolarization and reduced neuronal excitability . The compound’s anxiolytic and anticonvulsant effects are attributed to this mechanism.
相似化合物的比较
Similar Compounds
Isovaleramide: Similar in structure but lacks the ethyl group. It also acts as a GABA-A receptor modulator.
N-methyl-isovaleramide: Contains a methyl group instead of an ethyl group. It has similar pharmacological properties but may differ in potency and efficacy.
Valeramide: A simpler amide derived from valeric acid. It has similar but less potent effects on the GABA-A receptor.
Uniqueness
N-ethyl-3-methylbutanamide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the ethyl group enhances its lipophilicity, potentially improving its ability to cross the blood-brain barrier and exert central nervous system effects more effectively than its analogs.
属性
CAS 编号 |
100868-92-6 |
|---|---|
分子式 |
C7H15NO |
分子量 |
129.2 g/mol |
IUPAC 名称 |
N-ethyl-3-methylbutanamide |
InChI |
InChI=1S/C7H15NO/c1-4-8-7(9)5-6(2)3/h6H,4-5H2,1-3H3,(H,8,9) |
InChI 键 |
BOQSOBHPGBKUJL-UHFFFAOYSA-N |
SMILES |
CCNC(=O)CC(C)C |
规范 SMILES |
CCNC(=O)CC(C)C |
同义词 |
ButanaMide, N-ethyl-3-Methyl- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















